![molecular formula C22H20Cl2N2O3 B2484809 7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-20-7](/img/structure/B2484809.png)
7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This molecule is part of a broader class of compounds that have been synthesized to explore their chemical and physical properties. The interest in such compounds lies in their diverse potential applications, including but not limited to, their photophysical properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This process yields high yields of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which, upon dehydration, convert into the target chromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
Crystal structure analyses have provided insights into the spatial arrangement and conformations of these compounds. For example, the study of closely related compounds has revealed that their crystal structures can vary significantly depending on the substituents and the conditions under which they are crystallized (Shi et al., 2007).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including facile conversion in the presence of specific reagents. An example includes the transformation of difluoronaphtho[2,3-c]thiophene-4,9-dione into a pyrrole-dione derivative upon treatment with dimethylaminoethylamine, showcasing the reactive versatility of the core structure (Petry & K., 1989).
Physical Properties Analysis
Physical properties, such as crystallinity, molecular conformation, and solubility, are significantly influenced by the molecular structure. The analysis of similar compounds through X-ray crystallography provides detailed information about their geometric parameters, confirming the planarity or non-planarity of the core rings and the overall molecular conformation (Fujii et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the presence of a dimethylaminoethyl group can impact the compound's nucleophilic and electrophilic properties, affecting its reactivity towards various reagents and conditions (Mitsumoto & Nitta, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Research has explored the synthesis routes and chemical reactivity of compounds with structural elements similar to the described chemical. For instance, studies on pyrrolopyrrole derivatives and their synthesis through reactions with amines and aldehydes suggest potential for creating a wide array of derivatives with varying properties for further investigation (Vydzhak & Panchishyn, 2010).
Optical and Electronic Properties
- Compounds containing pyrrolopyrrole units or related structures have been studied for their optical and electronic properties. These include investigations into photoluminescent conjugated polymers incorporating pyrrolopyrrole units for potential electronic applications, indicating the relevance of such compounds in materials science and engineering (Beyerlein & Tieke, 2000).
Biological Activity
- Derivatives similar to the query compound have been synthesized and tested for biological activities, such as cytotoxic effects against cancer cell lines. This suggests potential applications in medicinal chemistry and drug development (Deady et al., 2003).
Propiedades
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-10-17-15(11-16(12)24)20(27)18-19(13-4-6-14(23)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSACPCGHDIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

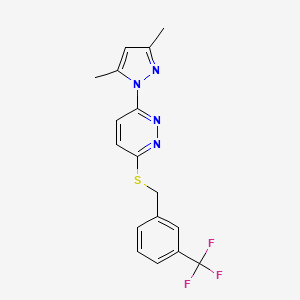
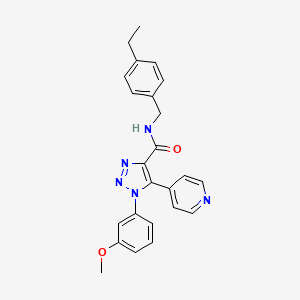
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
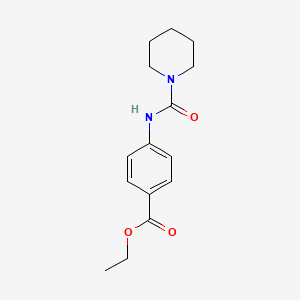
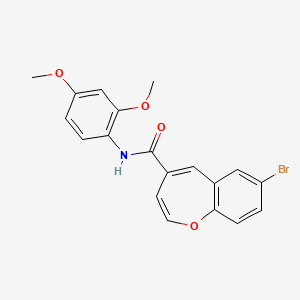
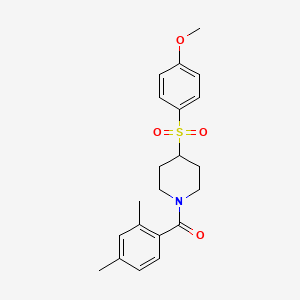

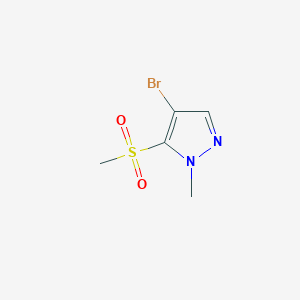
![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
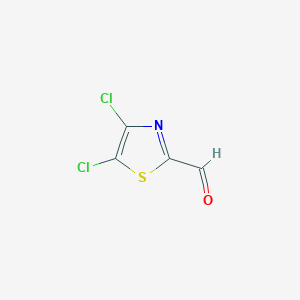
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)